Cas no 194093-18-0 (Quinoline, 4,7-dichloro-6-fluoro-)

Quinoline, 4,7-dichloro-6-fluoro- 化学的及び物理的性質
名前と識別子
-
- Quinoline, 4,7-dichloro-6-fluoro-
- EN300-7433308
- 4,7-DICHLORO-6-FLUOROQUINOLINE
- 888-694-9
- 194093-18-0
- SCHEMBL5639499
-
- インチ: InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
- InChIKey: HYFPSZMEDMGCAD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 214.9704827g/mol
- 同位素质量: 214.9704827g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 12.9Ų
Quinoline, 4,7-dichloro-6-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7433308-0.5g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 0.5g |
$579.0 | 2024-05-24 | |
Enamine | EN300-7433308-10.0g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 10.0g |
$3191.0 | 2024-05-24 | |
1PlusChem | 1P0287US-5g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 5g |
$2722.00 | 2024-06-17 | |
Aaron | AR028834-100mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 100mg |
$357.00 | 2025-02-15 | |
Aaron | AR028834-1g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 1g |
$987.00 | 2025-02-15 | |
1PlusChem | 1P0287US-500mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 500mg |
$778.00 | 2024-06-17 | |
1PlusChem | 1P0287US-1g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 1g |
$981.00 | 2024-06-17 | |
1PlusChem | 1P0287US-10g |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 10g |
$4006.00 | 2024-06-17 | |
1PlusChem | 1P0287US-50mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 50mg |
$269.00 | 2024-06-17 | |
1PlusChem | 1P0287US-250mg |
4,7-dichloro-6-fluoroquinoline |
194093-18-0 | 95% | 250mg |
$516.00 | 2024-06-17 |
Quinoline, 4,7-dichloro-6-fluoro- 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
Quinoline, 4,7-dichloro-6-fluoro-に関する追加情報
Quinoline, 4,7-dichloro-6-fluoro- (CAS No. 194093-18-0): A Comprehensive Overview
Quinoline, 4,7-dichloro-6-fluoro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 194093-18-0, is a fluorinated chloroquinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. The structural features of Quinoline, 4,7-dichloro-6-fluoro- include two chlorine atoms at the 4- and 7-positions and a fluorine atom at the 6-position, which contribute to its unique chemical properties and biological activities.
The synthesis of Quinoline, 4,7-dichloro-6-fluoro- typically involves multi-step organic reactions, often starting from commercially available quinoline precursors. The introduction of chlorine and fluorine substituents requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve the desired substitution pattern efficiently. These synthetic approaches highlight the compound's significance in the development of novel pharmaceutical agents.
In recent years, Quinoline, 4,7-dichloro-6-fluoro- has been studied for its potential applications in drug discovery and development. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit a range of pharmacological properties. Preliminary in vitro studies have indicated that this compound possesses antimicrobial and antiviral activities, making it a promising candidate for further investigation. The presence of fluorine and chlorine atoms enhances its binding affinity to biological targets, which is a critical factor in drug design.
The fluorine atom in Quinoline, 4,7-dichloro-6-fluoro- plays a crucial role in modulating the pharmacokinetic properties of the molecule. Fluorinated compounds are well-known for their improved metabolic stability and bioavailability, which can lead to more effective drug formulations. Additionally, the chlorine substituents contribute to the compound's lipophilicity, influencing its ability to cross cell membranes and reach target sites. These structural features make Quinoline, 4,7-dichloro-6-fluoro- an attractive scaffold for designing new therapeutic agents.
One of the most compelling aspects of Quinoline, 4,7-dichloro-6-fluoro- is its potential in combating resistant pathogens. The global rise in antibiotic-resistant bacteria and viruses has necessitated the discovery of novel antimicrobial agents. Quinoline derivatives have a long history of use in medicinal chemistry due to their broad-spectrum activity against various pathogens. The unique combination of substituents in Quinoline, 4,7-dichloro-6-fluoro- may offer enhanced efficacy against existing resistant strains.
In addition to its antimicrobial properties, Quinoline, 4,7-dichloro-6-fluoro- has shown promise in other therapeutic areas. Research suggests that it may have anti-inflammatory and anticancer effects. The ability of this compound to interact with specific enzymes and receptors involved in these pathways makes it a valuable candidate for further exploration. Preclinical studies are ongoing to evaluate its safety profile and therapeutic potential in various disease models.
The development of new drugs often involves high-throughput screening (HTS) techniques to identify compounds with desirable biological activities. Quinoline, 4,7-dichloro-6-fluoro- has been utilized in HTS campaigns as a lead compound for several drug targets. Its structural diversity allows for modifications that can optimize its pharmacological properties further. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications.
The future prospects of Quinoline, 4,7-dichloro-6-fluoro- are promising as more research unfolds. Advances in computational chemistry and molecular modeling are enabling scientists to predict the behavior of this compound more accurately before experimental validation. This interdisciplinary approach accelerates the drug discovery process and reduces costs associated with traditional trial-and-error methods.
In conclusion, Quinoline, 4,7-dichloro-6-fluoro-, with its CAS number CAS No. 194093-18-0, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with broad applications in medicine. As research continues to uncover its potential benefits,this compound is poised to play a crucial role in addressing global health challenges.
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